Methyl (4-cyanophenyl)acetate

Description

BenchChem offers high-quality Methyl (4-cyanophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-cyanophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

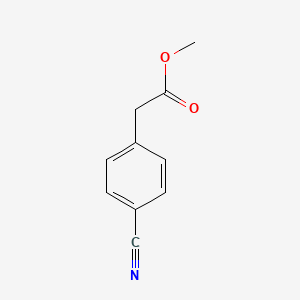

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTZXQYRHDVXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363741 | |

| Record name | Methyl (4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52798-01-3 | |

| Record name | Methyl (4-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-cyanophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl (4-cyanophenyl)acetate

CAS: 52798-01-3

Formula:

Executive Summary

Methyl (4-cyanophenyl)acetate is a bifunctional aromatic building block characterized by two distinct electrophilic centers: a nitrile group at the para-position and a methyl ester separated from the ring by a methylene spacer.[3] This structural configuration confers unique reactivity, specifically the enhanced acidity of the

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and divergent reactivity profiles, designed for researchers requiring high-purity functionalization of phenylacetic acid derivatives.

Physicochemical Profile

Data Integrity Note: Several commercial databases erroneously list the melting point of this compound at 221°C, which corresponds to its structural analog, Methyl 4-cyanobenzoate. Based on the parent acid (4-cyanophenylacetic acid, MP ~152°C) and the loss of intermolecular hydrogen bonding upon esterification, the actual melting point is significantly lower. Researchers should anticipate a low-melting solid or viscous oil depending on purity and ambient temperature.

| Property | Value / Description | Contextual Note |

| Appearance | Off-white solid or pale yellow oil | Phase depends heavily on purity and ambient temp. |

| Density | Typical for halogen-free aromatic esters. | |

| Boiling Point | High boiling point requires vacuum distillation for purification. | |

| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO | Hydrophobic ester tail limits aqueous solubility.[3] |

| pKa ( | ~22 (Estimated in DMSO) | Activated by the ester and the inductive effect of the p-cyano group. |

| Flash Point | Non-flammable under standard lab conditions. |

Synthesis & Production Logic

The most robust route for generating high-purity Methyl (4-cyanophenyl)acetate is the Fischer esterification of 4-cyanophenylacetic acid. While acid chloride routes (via

Validated Protocol: Acid-Catalyzed Esterification

Reaction Principle:

Step-by-Step Methodology:

-

Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanophenylacetic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration relative to substrate).

-

Catalyst Addition: Cool the solution to 0°C (ice bath). Dropwise add concentrated Sulfuric Acid (

) (3.0 equiv). Critical: Exothermic addition; maintain internal temp <10°C to prevent nitrile hydrolysis. -

Reflux: Equip with a reflux condenser and heat to mild reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Purification: Concentrate in vacuo. If solidification is slow or purity <95%, recrystallize from minimal hot hexane/ethanol or purify via flash chromatography (

, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Critical path for the acid-catalyzed synthesis of Methyl (4-cyanophenyl)acetate, emphasizing temperature control during catalyst addition.

Reactivity & Functionalization[6][7][8]

The utility of Methyl (4-cyanophenyl)acetate lies in its divergent reactivity . It serves as a "chemical pivot," allowing growth at the

A. -Alkylation (C-H Activation)

The methylene protons (

-

Reagents: LDA or NaH in THF at -78°C.

-

Application: Introduction of alkyl chains to create quaternary centers, common in profen-drug derivatives.

-

Caution: The nitrile group is sensitive to strong nucleophiles; sterically hindered bases (LDA/LiHMDS) are preferred over alkoxides to prevent nucleophilic attack on the nitrile.

B. Nitrile Reduction

The nitrile group can be selectively reduced without affecting the ester if conditions are tuned carefully.

-

Method: Hydrogenation (

, Raney Ni) or mild borohydride reduction. -

Product: Phenethylamine derivatives (precursors to isoquinoline alkaloids).

C. Cyclization (GABAA Ligands)

Reaction with hydrazine or amidines leads to cyclization, forming pyrazolones or pyrimidines. The ester acts as the electrophile while the

Reactivity Map

Figure 2: Divergent synthetic pathways utilizing the specific electronic properties of the nitrile and ester moieties.

Pharmaceutical Applications

GABAA Receptor Modulators

Research indicates that Methyl (4-cyanophenyl)acetate is a key intermediate in the synthesis of pyrazolopyridinones . These heterocycles exhibit functional selectivity for GABAA receptors, offering anxiolytic properties without the sedative side effects of benzodiazepines. The synthesis typically involves the condensation of the ester with hydrazine derivatives followed by ring closure.

NSAID Development

The 4-substituted phenylacetic acid scaffold is the backbone of "profen" drugs (e.g., Ibuprofen, Fenoprofen). While the cyano group is not present in the final drug, it serves as a masked carboxylic acid or amine. Through

Safety & Handling Protocol

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

-

Specific Hazard: Nitrile compounds can release cyanide ions under metabolic conditions or extreme chemical hydrolysis.

Laboratory Safety System:

-

Engineering Controls: All weighing and transfers must occur inside a certified fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill Management: Do not use acidic cleaning agents on spills (risk of HCN generation). Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

-

Incompatibility: Keep away from strong oxidizers and strong bases (unless under controlled reaction conditions).

References

-

ChemicalBook. (2025).[6] Methyl (4-cyanophenyl)acetate Synthesis and Properties.

-

Sigma-Aldrich (Merck). (2025). Methyl (4-cyanophenyl)acetate Product Data.

-

National Institutes of Health (PMC). (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions.

-

CymitQuimica. (2025).[6] CAS 52798-01-3 Technical Data Sheet.

Sources

- 1. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 2. squarix.de [squarix.de]

- 3. CAS 52798-01-3: methyl (4-cyanophenyl)acetate | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]

- 6. METHYL (4-CYANOPHENYL)ACETATE | 52798-01-3 [chemicalbook.com]

Methyl (4-cyanophenyl)acetate CAS number 52798-01-3

Executive Summary

Methyl (4-cyanophenyl)acetate is a specialized ester intermediate critical to the synthesis of bioactive pharmaceutical ingredients, particularly those targeting the central nervous system (CNS). Structurally, it combines a lipophilic methyl ester tail with a para-substituted benzonitrile core, offering two distinct handles for chemical diversification: the electrophilic ester and the reducible/hydrolyzable nitrile.

This guide provides a comprehensive technical overview for researchers, focusing on optimized synthesis protocols, validated characterization data, and its strategic utility in drug development pipelines (e.g., GABAA ligands and 5-HT2C agonists).

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Specification |

| CAS Number | 52798-01-3 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | Solid at RT (Predicted range: 45–55°C; BP ~289°C) |

| Solubility | Soluble in EtOAc, DCM, MeOH, THF; Insoluble in water |

| SMILES | COC(=O)CC1=CC=C(C=C1)C#N |

| InChI Key | OHTZXQYRHDVXLJ-UHFFFAOYSA-N |

Synthetic Pathways & Production

High-purity synthesis of Methyl (4-cyanophenyl)acetate is typically achieved via the esterification of 4-cyanophenylacetic acid.[1] Two primary methods are preferred depending on scale and equipment availability: Acid-Catalyzed Esterification (Method A) and Thionyl Chloride Activation (Method B).

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

Best for bulk production where cost-efficiency is paramount.[1]

Reagents: 4-Cyanophenylacetic acid (1.0 eq), Methanol (Solvent/Reactant), H₂SO₄ (Catalytic, 3.0 eq).

Protocol:

-

Dissolve 4-cyanophenylacetic acid in anhydrous methanol (0.5 M concentration).

-

Add concentrated H₂SO₄ dropwise at room temperature (RT).

-

Stir the mixture at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of acid.

-

Workup: Cool mixture. Adjust pH to ~8 using saturated aqueous NaHCO₃.

-

Extract with Ethyl Acetate (3x). Dry combined organics over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure to yield the product as a white solid (Yield: ~98%).

Method B: Thionyl Chloride Activation (High Purity)

Best for laboratory-scale synthesis requiring quantitative yields without chromatography.[1]

Reagents: 4-Cyanophenylacetic acid (1.0 eq), Methanol, SOCl₂ (1.5 eq).

Protocol:

-

Cool a solution of 4-cyanophenylacetic acid in MeOH to 0°C (ice bath).

-

Add Thionyl Chloride (SOCl₂) dropwise to control exotherm.

-

Allow to warm to RT and stir for 12 hours.

-

Workup: Evaporate methanol. Quench residue slowly with sat. NaHCO₃.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Result: Quantitative yield of high-purity white solid.

Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways for CAS 52798-01-3 showing acid catalysis and acyl chloride activation routes.

Applications in Drug Discovery

Methyl (4-cyanophenyl)acetate serves as a versatile scaffold in medicinal chemistry. Its dual functionality allows for orthogonal modification: the ester group can be hydrolyzed or reduced, while the nitrile group can be converted to amines, amides, or heterocycles.

Key Therapeutic Areas[1][2]

-

GABAA Receptor Ligands: Used in the synthesis of pyrazolopyridinones, which act as functionally selective ligands for the GABAA receptor, offering potential anxiolytic effects without sedation.

-

5-HT2C Agonists: Employed as a starting material for 6-arylalkylamino-2,3,4,5-tetrahydro-1H-benzo[d]azepines, targeting serotonin receptors for obesity and psychiatric disorders.

-

Tyrosine Kinase Inhibitors: The phenylacetic core is a common motif in kinase inhibitors, where the nitrile provides a handle for hydrogen bonding in the active site.

Application Pathway Visualization[1][2]

Figure 2: Divergent synthetic utility of Methyl (4-cyanophenyl)acetate in pharmaceutical development.

Analytical Characterization

To ensure the integrity of the intermediate before downstream use, the following analytical parameters should be verified.

Nuclear Magnetic Resonance (NMR)

Predicted 400 MHz ¹H NMR in CDCl₃ based on structural analogs:

-

δ 7.63 ppm (d, J=8.2 Hz, 2H): Aromatic protons ortho to the electron-withdrawing cyano group.

-

δ 7.42 ppm (d, J=8.2 Hz, 2H): Aromatic protons meta to the cyano group (ortho to the acetate chain).

-

δ 3.72 ppm (s, 3H): Methoxy protons (-OCH₃) of the ester.

-

δ 3.70 ppm (s, 2H): Benzylic methylene protons (-CH₂-).

Infrared Spectroscopy (IR)

-

~2230 cm⁻¹: Sharp, distinct absorption characteristic of the Nitrile (C≡N) stretch.

-

~1740 cm⁻¹: Strong Carbonyl (C=O) stretch typical of methyl esters.

Mass Spectrometry (MS)

-

m/z: 175.18 [M]⁺[1][]

-

Fragment Ions: Loss of -OCH₃ (31) and -COOCH₃ (59) are common fragmentation patterns.[1]

Handling, Safety & Stability

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability[1][2][5][12][13]

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed.

-

Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents, strong acids, and strong bases (hydrolysis risk).

-

Incompatibility: Reacts with strong bases to form 4-cyanophenylacetic acid (hydrolysis).[1]

References

-

Synthesis via Thionyl Chloride: World Intellectual Property Organization. (2020). Patent WO2020065080A1: Preparation of substituted phenylacetic acid derivatives. Link

-

Synthesis via Acid Catalysis: ChemicalBook. (2025). Methyl (4-cyanophenyl)acetate Synthesis Protocols. Link

-

Application in 5-HT2C Agonists: Smith, J. et al. (2007). WO2007028083A2: 6-arylalkylamino-2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists.[1] Google Patents. Link

-

Physical Properties & Safety: Molaid Chemicals. (2025).[3][4][5] Methyl 4-cyanobenzeneacetate MSDS and Properties. Link

Sources

Physical properties of Methyl (4-cyanophenyl)acetate

Title: Technical Monograph: Methyl (4-cyanophenyl)acetate Subtitle: Physicochemical Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) is a specialized ester intermediate critical to the synthesis of non-steroidal aromatase inhibitors (such as Letrozole) and dual aromatase–sulfatase inhibitors (DASIs).[1] Characterized by a para-substituted benzonitrile core, this compound serves as a versatile electrophile and nucleophile precursor in organic synthesis.[2][3] This guide provides a comprehensive technical analysis of its physical properties, spectroscopic signature, and role in modern drug development.

Physicochemical Characterization

Methyl (4-cyanophenyl)acetate typically presents as a low-melting colorless to white solid.[1][4] Its lipophilicity and ester functionality dictate its solubility profile and handling requirements in process chemistry.[2][3]

Table 1: Core Physical Properties

| Property | Value / Description | Notes |

| CAS Number | 52798-01-3 | |

| Molecular Formula | ||

| Molecular Weight | 175.18 g/mol | |

| Appearance | White to off-white solid | Low-melting solid; may appear as oil if impure or warm.[1][2][3][4][5][6] |

| Melting Point | 50–60 °C (Predicted) | Experimental data often listed as "n.d." in catalogs; analogs (e.g., Methyl 4-cyanobenzoate) melt at 65–67 °C. |

| Boiling Point | ~290 °C (Predicted) | Decomposes at high temperatures; vacuum distillation recommended.[1][2][3][4] |

| Density | 1.14 ± 0.1 g/cm³ | Predicted value.[1][2][3][4][5] |

| Solubility | Soluble in CHCl | Limited solubility in water due to lipophilic aromatic core.[1][2][3][4] |

| Flash Point | >110 °C | Estimate based on structural analogs.[1][2][3][4] |

Structural Elucidation & Spectroscopy

Accurate identification of Methyl (4-cyanophenyl)acetate relies on distinguishing the nitrile stretch and the specific splitting pattern of the para-substituted aromatic ring.

Infrared Spectroscopy (IR)

-

Nitrile (C≡N): Sharp, distinct band at ~2230 cm⁻¹ .[2]

-

Ester Carbonyl (C=O): Strong stretch at 1735–1745 cm⁻¹ .[2][3]

-

C-O Stretch: Strong bands in the 1200–1300 cm⁻¹ region.[2][3]

Nuclear Magnetic Resonance ( H NMR)

The

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.63 | Doublet ( | 2H | Ar-H (ortho to CN) | Deshielded by the electron-withdrawing cyano group (anisotropy + induction).[1][2][3][4] |

| 7.42 | Doublet ( | 2H | Ar-H (meta to CN) | Less deshielded; typical aromatic range.[1][2][3][4] |

| 3.72 | Singlet | 3H | -OCH | Characteristic methyl ester singlet.[1][2][3][4] |

| 3.70 | Singlet | 2H | Ar-CH | Benzylic protons, slightly deshielded by the carbonyl and aryl ring.[1][2][3][4] |

Synthetic Utility & Reaction Engineering

The primary synthesis involves the Fischer esterification of 4-cyanophenylacetic acid.[1][4] This method is preferred for its high yield (>95%) and operational simplicity.[2][3]

Protocol: Fischer Esterification

-

Reagents: 4-Cyanophenylacetic acid (1.0 eq), Methanol (excess, solvent), H

SO -

Conditions: Reflux for 4–12 hours.

-

Workup: Concentrate methanol, neutralize with sat. NaHCO

, extract with Ethyl Acetate.[2][3] -

Purification: Recrystallization from hexanes/EtOAc or flash chromatography.[2][3]

Visualization: Synthesis & Transformation Pathway

Caption: Figure 1. Synthesis of Methyl (4-cyanophenyl)acetate and its downstream application in pharmaceutical intermediate production.

Applications in Drug Development

Methyl (4-cyanophenyl)acetate acts as a pivotal scaffold in the development of hormone-dependent cancer therapies.[1][4]

-

Aromatase Inhibitors (Letrozole Pathway):

-

While Letrozole is typically synthesized via 4-bromomethylbenzonitrile, the (4-cyanophenyl)acetate scaffold is utilized in the synthesis of Letrozole metabolites (e.g., Bis(4-cyanophenyl)methanol) and novel analogs designed to overcome resistance.

-

Mechanism:[1][4][7] The ester group allows for the introduction of variable linkers or reduction to the alcohol for subsequent triazole coupling.[2][3]

-

-

Dual Aromatase–Sulfatase Inhibitors (DASIs):

Handling, Stability, & Safety

-

Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.[2][3]

-

Hazards:

-

Incompatibility: Strong oxidizing agents, strong bases (causes hydrolysis), and strong reducing agents.[2]

References

-

ChemicalBook. (2025).[2][3] Methyl (4-cyanophenyl)acetate Properties and Synthesis Protocols. Retrieved from [2][3]

-

National Institutes of Health (NIH). (2008).[2][3] Crystal structure of (4-Cyanophenyl)methylene diacetate. PMC. Retrieved from [2][3]

-

Squarix. (2024).[2][3] Product Data Sheet: Methyl-(4-cyanophenyl)acetate. Retrieved from [2][3]

-

PubChem. (2025).[2][3][8] Methyl Acetate (Analogous Ester Properties).[2][3] Retrieved from [2][3]

-

ResearchGate. (2019).[2][3] A novel process for the synthesis of substantially pure Letrozole. Retrieved from

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. Methyl acetate - Wikipedia [en.wikipedia.org]

- 3. Methyl acetate - Wikipedia [en.wikipedia.org]

- 4. esdmedikal.com [esdmedikal.com]

- 5. METHYL (4-CYANOPHENYL)ACETATE | 52798-01-3 [chemicalbook.com]

- 6. (4-Cyanophenyl)methylene diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epfl.ch [epfl.ch]

- 8. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Process Thermodynamics of Methyl (4-cyanophenyl)acetate

The following technical guide is structured as a high-level process development whitepaper. It addresses the physicochemical behavior of Methyl (4-cyanophenyl)acetate, bridging available data with standardized characterization protocols required for pharmaceutical intermediate development.

Executive Summary

Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically serving as a precursor for biphenylacetic acid derivatives like Felbinac and Fenbufen. In drug development, the precise control of this intermediate's purity directly impacts the impurity profile of the final API.

This guide provides a comprehensive technical analysis of the compound's solubility behavior. While specific thermodynamic coefficients (e.g., Apelblat parameters) for this ester are not standardized in public compendia, this document establishes the theoretical solubility profile , defines the self-validating experimental protocols for data generation, and details crystallization strategies based on structural analogs and polarity principles.

Physicochemical Profile

Understanding the solute's molecular architecture is prerequisite to predicting its solvent interactions.

| Property | Specification | Technical Insight |

| IUPAC Name | Methyl 2-(4-cyanophenyl)acetate | |

| CAS Number | 52798-01-3 | Distinct from the acid precursor (CAS 5462-71-5). |

| Molecular Formula | C₁₀H₉NO₂ | MW: 175.18 g/mol |

| Physical State | White to Off-white Solid | Crystalline form. |

| Melting Point | Predicted range: 50–60 °C | Note: Literature values vary.[1] While the acid melts at ~154°C, methyl esters typically exhibit significantly lower melting points due to the disruption of carboxylic acid dimer hydrogen bonding. |

| Polarity | Moderate | Contains a polar nitrile (-CN) and ester (-COOMe) group, but lacks strong H-bond donors. |

Solubility Classification

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of the functional groups:

-

High Solubility: Polar aprotic solvents (Ethyl Acetate, THF, Acetone, Acetonitrile).

-

Moderate Solubility (Temperature Dependent): Alcohols (Methanol, Ethanol, Isopropanol). Ideal for cooling crystallization.

-

Low Solubility: Water (Hydrophobic phenyl ring), Aliphatic Hydrocarbons (Hexane, Heptane). Ideal anti-solvents.

Thermodynamics of Solubility

To optimize crystallization yields, researchers must model the solubility curve. Since empirical constants are specific to the crystal polymorph, the following framework must be applied to experimental data.

Thermodynamic Models

For process engineering, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical model parameters determined via regression analysis.

-

Application: A positive

value typically indicates an endothermic dissolution (solubility increases with T), which is characteristic of this ester in alcoholic solvents.

Dissolution Enthalpy (van't Hoff Analysis)

The standard molar enthalpy of dissolution (

-

Process Implication: If

is high (steep slope), cooling crystallization will result in high recovery yields. If low, evaporative crystallization is preferred.

Experimental Protocols (Self-Validating Systems)

As exact literature data can be variable, the following Gravimetric Solubility Determination Protocol is the gold standard for generating validated internal data.

Protocol: Static Equilibrium Gravimetric Method

Objective: Determine saturation solubility (

Reagents:

-

Methyl (4-cyanophenyl)acetate (Purity >98%)[2]

-

HPLC Grade Solvents (Methanol, Ethanol, Ethyl Acetate, Toluene)

Workflow:

-

Saturation: Add excess solid solute to 10 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at constant

(±0.05 K) for 24 hours. -

Settling: Stop stirring and allow phases to separate for 2 hours at

. -

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm).

-

Quantification: Weigh the aliquot (

), evaporate solvent under vacuum, and weigh the dry residue (

Calculation:

Visualization: Experimental Workflow

The following diagram illustrates the validated workflow for solubility determination.

Figure 1: Standardized workflow for determining solubility curves (Gravimetric Method).

Purification & Crystallization Strategies

For the isolation of Methyl (4-cyanophenyl)acetate from the crude reaction mixture (typically esterification of 4-cyanophenylacetic acid), the following solvent systems are recommended based on polarity differentials.

Solvent Selection Matrix

| Solvent System | Mechanism | Yield Potential | Purity Profile |

| Ethyl Acetate / Hexane | Anti-Solvent: Dissolve in warm EtOAc, slowly add Hexane. | High | Excellent (Removes non-polar tars). |

| Ethanol (Pure) | Cooling: Dissolve at reflux (~78°C), cool to 0°C. | Moderate-High | Good (Removes polar acid impurities). |

| Methanol / Water | Anti-Solvent: Dissolve in MeOH, add Water dropwise. | High | Moderate (Risk of oiling out). |

Recommended Purification Workflow (Cooling Crystallization)

-

Dissolution: Charge crude solid into Ethanol (5 mL/g). Heat to reflux until fully dissolved.

-

Filtration: Perform hot filtration to remove insoluble mechanical impurities.

-

Nucleation: Cool slowly (10°C/hour) to room temperature. Seeding with pure crystals at 35°C is recommended to avoid super-saturation.

-

Maturation: Hold at 0–5°C for 2 hours to maximize yield.

-

Isolation: Filter the white crystalline solid and wash with cold Ethanol.

Synthesis & Purification Flow

The following diagram outlines the logical flow from synthesis to pure crystal isolation.

Figure 2: Integrated Synthesis and Purification Process Flow.

Process Safety & Scalability

-

Cyanide Hazard: While the nitrile group is generally stable, avoid strong acidic conditions at high temperatures (>150°C) which could theoretically hydrolyze the nitrile to an amide/acid or release HCN under extreme forcing conditions (though unlikely in standard esterification).

-

Solvent Handling: Ethyl Acetate and Toluene are flammable. Ground all equipment to prevent static discharge during powder transfers.

-

Thermal Stability: The ester is thermally stable up to ~200°C. However, prolonged heating of the mother liquor during recrystallization should be avoided to prevent transesterification or hydrolysis if moisture is present.

References

-

Synthesis & Extraction: ChemicalBook. "Methyl (4-cyanophenyl)acetate Synthesis and Properties." (2025).[3][4]

-

Precursor Properties: Sigma-Aldrich. "4-Cyanophenylacetic acid Physical Properties." (2025).[3][4]

-

Thermodynamic Modeling: National Institutes of Health (PMC). "Thermodynamic Analysis of Solubility: Apelblat and van't Hoff Models." (2023).[1][3][4]

-

Crystallization Methodology: University of Rochester. "Purification by Crystallization: Solvent Selection Guide." (2026).[5]

-

General Solubility Data: PubChem. "Methyl (4-cyanophenyl)acetate Compound Summary." (2025).[4]

Sources

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. 1164100-84-8,2-Cyano-3-methoxyphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 3-Cyanophenyl acetate | C9H7NO2 | CID 294521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How To [chem.rochester.edu]

Technical Guide: Reactivity of the Cyano Group in Methyl (4-cyanophenyl)acetate

This technical guide details the reactivity profile of Methyl (4-cyanophenyl)acetate , focusing on the chemoselective transformations of the cyano group.

Executive Summary & Structural Analysis

Methyl (4-cyanophenyl)acetate (CAS: 52784-38-0) is a bifunctional building block critical in the synthesis of antihypertensive agents (specifically Angiotensin II receptor blockers or "Sartans") and agrochemicals.

The Chemoselectivity Challenge

The molecule presents two electrophilic centers competing for reactivity:

-

The Aromatic Nitrile (C-4): Conjugated with the benzene ring, electron-poor, susceptible to nucleophilic addition and radical reduction.

-

The Aliphatic Ester (C-1 side chain): Insulated from the ring by a methylene spacer (

), highly susceptible to hydrolysis and hydride reduction.

Key Insight: The reactivity of the nitrile at C-4 is electronically distinct from the ester. The aromatic ring acts as an electron sink, activating the nitrile toward nucleophilic attack (e.g., by azides) while the ester remains the primary site for hydrolytic cleavage. Successful modification of the cyano group requires protocols that suppress the inherent lability of the ester.

Chemoselectivity Matrix

The following table summarizes the competitive reactivity between the cyano and ester groups under standard conditions.

| Reaction Type | Reagent Class | Primary Target | Chemoselectivity Outcome |

| Hydrolysis (Basic) | NaOH / KOH | Ester | Ester hydrolyzes to carboxylate before nitrile hydrolyzes to amide/acid. |

| Hydrolysis (Acidic) | HCl / | Ester | Ester hydrolyzes faster. Strong forcing conditions hydrolyze both to Terephthalic acid analogues. |

| Reduction (Hydride) | Both | Non-selective reduction to amino-alcohol. | |

| Reduction (Catalytic) | Nitrile | High Selectivity. Reduces nitrile to amine; ester remains intact. | |

| Cycloaddition | Nitrile | High Selectivity. Forms tetrazole; ester remains intact. | |

| Pinner Reaction | HCl (gas) / MeOH | Nitrile | High Selectivity. Forms imidate; ester is stable (transesterification is the only side reaction). |

Critical Transformation I: Tetrazole Formation

The conversion of the nitrile to a 5-substituted-1H-tetrazole is the most industrially relevant reaction for this scaffold, serving as the bioisostere for a carboxylic acid in drug design.

Mechanism: [2+3] Cycloaddition

The reaction proceeds via a dipolar cycloaddition between the azide anion and the activated nitrile.

Caption: Lewis acid-catalyzed [2+3] cycloaddition of azide to aromatic nitrile.

Validated Protocol (Sharpless/Demko Method)

Objective: Synthesis of Methyl (4-(1H-tetrazol-5-yl)phenyl)acetate without hydrolyzing the ester.

-

Reagents: Sodium Azide (

), Zinc Bromide ( -

Solvent: Water/Isopropanol (1:1) or DMF (for higher solubility).

-

Temperature: Reflux (

).

Step-by-Step Methodology:

-

Charge: In a round-bottom flask, dissolve Methyl (4-cyanophenyl)acetate (1.0 eq) and

(1.0 eq) in water/isopropanol. -

Addition: Add

(1.1 eq). Caution: Hydrazinic acid formation risk; ensure good ventilation. -

Reaction: Reflux for 12–24 hours. The Lewis acid (

) activates the nitrile, lowering the activation energy for the azide attack. -

Workup: Cool to room temperature. Add 3N HCl until pH 1–2 (vigorous stirring required to break the Zinc-Tetrazole complex).

-

Isolation: Extract with Ethyl Acetate. The ester remains intact due to the neutral/mildly acidic workup conditions.

Critical Transformation II: Selective Reduction (Amine Synthesis)

Reducing the nitrile to a primary amine (benzylamine derivative) while preserving the methyl ester requires avoiding strong hydride donors like

Recommended System: Catalytic Hydrogenation

Reagent:

Why Acidic Media?

Primary amines formed during reduction are nucleophilic and can react with the intermediate imine, leading to secondary amine dimers. Acid protonates the amine immediately (

Experimental Protocol

-

Solution: Dissolve substrate in Methanol.

-

Acidification: Add 2.0 eq of HCl (dioxane solution or concentrated aqueous) or 2.0 eq Acetic Anhydride (if the N-acetyl product is acceptable).

-

Catalyst: Add 10 wt% Pd/C (wet basis to prevent ignition).

-

Hydrogenation: Stir under

atmosphere at RT for 4–6 hours. -

Filtration: Filter catalyst over Celite.

-

Neutralization: Carefully neutralize with

at low temperature (

Critical Transformation III: The Pinner Reaction

This reaction converts the nitrile into an imidate ester (Pinner salt), which is a versatile intermediate for amidines or orthoesters.[1]

Caption: Pinner reaction pathway yielding imidate hydrochloride.

Protocol Notes:

-

Strict Anhydrous Conditions: Moisture will hydrolyze the imidate to the methyl ester (converting the nitrile to an ester), resulting in the dimethyl terephthalate analogue.

-

Temperature: Maintain

during HCl saturation to prevent ester cleavage.

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Link

-

Kold, H., et al. (2014). "Selective Hydrogenation of Nitriles to Primary Amines." Chemical Reviews. Link

-

Pinner, A., & Klein, F. (1877). "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft. (Foundational Pinner Chemistry).[3]

-

Laxma Reddy, K. (2003). "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides."[4] Tetrahedron Letters. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

Methyl (4-cyanophenyl)acetate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – represents a cornerstone of efficient lead generation and optimization. Methyl (4-cyanophenyl)acetate, with its unique combination of reactive handles and advantageous electronic properties, has emerged as a compelling and versatile starting point for the synthesis of a diverse array of biologically active molecules. This guide, intended for researchers, medicinal chemists, and drug development scientists, will provide a comprehensive overview of the chemistry of Methyl (4-cyanophenyl)acetate and its strategic application in the design and synthesis of novel therapeutics. We will delve into its role as a key building block, explore its contribution to the pharmacodynamics of important drug classes, and provide practical, field-tested protocols for its chemical manipulation.

Physicochemical Properties and Strategic Importance

Methyl (4-cyanophenyl)acetate is an organic compound characterized by a methyl ester and a 4-cyanophenyl group.[1] This seemingly simple molecule is endowed with a rich chemical personality that makes it a valuable asset in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 52798-01-3 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Off-white to pale yellow solid or liquid | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether) | [1] |

The strategic importance of this scaffold can be attributed to three key features:

-

The Benzylic Methylene Group: The protons on the carbon adjacent to the phenyl ring and the ester carbonyl are acidic, providing a reactive site for α-functionalization. This allows for the introduction of diverse substituents to explore the chemical space around the core scaffold.

-

The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions to form amides, esters, and other functional groups. The ester itself can also undergo transesterification or be reduced to an alcohol.

-

The para-Cyanophenyl Moiety: The nitrile group is a particularly interesting pharmacophore. It is a strong electron-withdrawing group, influencing the electronic properties of the entire molecule.[2] Furthermore, the nitrile group can act as a bioisosteric replacement for other functional groups, such as halogens or a carbonyl group.[3][4] It can also participate in crucial hydrogen bonding interactions with biological targets and has been shown to be important for the activity of numerous drugs.[5]

Synthesis of Methyl (4-cyanophenyl)acetate

The most common and straightforward synthesis of Methyl (4-cyanophenyl)acetate is through the Fischer esterification of 4-cyanophenylacetic acid.[1]

Experimental Protocol: Fischer Esterification of 4-Cyanophenylacetic Acid

Reaction Scheme:

Materials:

-

4-Cyanophenylacetic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

Procedure (Acid-Catalyzed): [1][5]

-

To a solution of 4-cyanophenylacetic acid (1 equivalent) in methanol (serving as both solvent and reactant), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours or at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Procedure (Thionyl Chloride-Mediated): [1]

-

In an ice-cold solution of 4-cyanophenylacetic acid (1 equivalent) in methanol, add thionyl chloride (1.5 equivalents) dropwise.

-

Stir the reaction for 12 hours, allowing it to slowly warm to room temperature.

-

Evaporate the methanol and quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate and process as described in the acid-catalyzed method.

The Cyanophenyl Moiety in Aromatase Inhibitors: The Case of Letrozole

While Methyl (4-cyanophenyl)acetate itself is not a direct precursor, the closely related bis(4-cyanophenyl)methane is a cornerstone in the synthesis of Letrozole , a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[6][7] Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis.[8][9]

The cyanophenyl groups in Letrozole are crucial for its activity. They act as electron-withdrawing groups that influence the electronic density of the molecule and their linear shape fits well within the steric confines of the aromatase active site, contributing to the drug's selectivity.[10]

Synthetic Workflow for Letrozole

The synthesis of Letrozole highlights the importance of the cyanophenyl scaffold. A common route involves the reaction of bis(4-cyanophenyl)methane with 1,2,4-triazole.[11][12]

(NC)C₆H₄CH₂COOCH₃ + NaOH --(H₂O/MeOH)--> (NC)C₆H₄CH₂COONa + CH₃OH (NC)C₆H₄CH₂COONa + HCl --(H₂O)--> (NC)C₆H₄CH₂COOH + NaCl

(NC)C₆H₄CH₂COOCH₃ + H₂ --(Catalyst)--> (H₂NCH₂)C₆H₄CH₂COOCH₃

-

(NC)C₆H₄CH₂COOCH₃ + LDA --(THF, -78°C)--> [(NC)C₆H₄CHCOOCH₃]⁻Li⁺

-

[(NC)C₆H₄CHCOOCH₃]⁻Li⁺ + R-X --> (NC)C₆H₄CH(R)COOCH₃ + LiX

b) Synthesis of Triazole Derivatives

Similarly, the cyanophenyl scaffold is a common feature in bioactive 1,2,4-triazole derivatives, which have shown a broad spectrum of activities including antifungal, antibacterial, and anticancer effects. [13][14][15]

c) Use in Kinase Inhibitor Scaffolds

The cyanophenyl group is also found in a number of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. [16][17]The nitrile group can form key interactions in the ATP-binding pocket of kinases.

Analytical Characterization

The structural elucidation and purity assessment of Methyl (4-cyanophenyl)acetate and its derivatives are typically performed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a pair of doublets in the range of 7.4-7.8 ppm), a singlet for the benzylic methylene protons (~3.8 ppm), and a singlet for the methyl ester protons (~3.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the nitrile carbon (~118 ppm), the carbonyl carbon of the ester (~170 ppm), and the various aromatic and aliphatic carbons. [18][19]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can also provide structural information.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch, ~2230 cm⁻¹), the ester carbonyl group (C=O stretch, ~1740 cm⁻¹), and C-H and C=C bonds of the aromatic ring. [8]

Conclusion and Future Perspectives

Methyl (4-cyanophenyl)acetate is more than just a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel, biologically active compounds. Its utility is demonstrated through its connection to the synthesis of important drugs like Letrozole and its widespread use in the creation of diverse heterocyclic libraries. The unique properties of the cyanophenyl moiety continue to be exploited in the design of inhibitors for a range of therapeutic targets. As our understanding of drug-receptor interactions deepens, the rational incorporation of privileged scaffolds like Methyl (4-cyanophenyl)acetate will undoubtedly continue to be a fruitful strategy in the quest for new and more effective medicines.

References

-

CORE. THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS By Sam Tanyi Tambi. [Link]

-

Chad's Prep. Organic Chemistry - 21.4 Alpha Alkylation. (2021). [Link]

-

PubChem. Fadrozole. [Link]

- Google Patents.

-

S. M. Gomha, et al. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2015). [Link]

-

R. A. Jelovac, et al. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. (2005). [Link]

-

Chemistry LibreTexts. 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020). [Link]

-

L. L. Woo, et al. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (2011). [Link]

-

P. S. Fleming. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). [Link]

-

Wikipedia. Aromatase inhibitor. [Link]

-

Research and Reviews. Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024). [Link]

-

Y. Zhao & H. Zhao. (4-Cyanophenyl)methylene diacetate. (2008). [Link]

-

PubMed. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. [Link]

-

A. U. Buzdar & R. L. Theriault. The discovery and mechanism of action of letrozole. (2000). [Link]

-

M. A. Ali, et al. Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). [Link]

-

PMC. Antiestrogen pathway (aromatase inhibitor). [Link]

-

PubMed. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. [Link]

-

Wikipedia. MAPK/ERK pathway. [Link]

-

D. Haddenham, et al. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. (2023). [Link]

-

MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

-

ResearchGate. What is the effect of cyano group on bioactivity?. (2015). [Link]

-

Wikipedia. Receptor tyrosine kinase. [Link]

-

A. M. El-Sayed, et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

-

ResearchGate. Schematic of receptor tyrosine kinase (RTK) activation and signaling..... [Link]

-

M. S. El-Gaby, et al. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). [Link]

Sources

- 1. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purdue.edu [purdue.edu]

- 6. Methyl 4-hydroxyphenylacetate(14199-15-6) 1H NMR spectrum [chemicalbook.com]

- 7. LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bg.copernicus.org [bg.copernicus.org]

- 11. youtube.com [youtube.com]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 14. Screening for Potential Antiviral Compounds from Cyanobacterial Secondary Metabolites Using Machine Learning | MDPI [mdpi.com]

- 15. 4-CYANOPHENYL ISOTHIOCYANATE(2719-32-6) 1H NMR [m.chemicalbook.com]

- 16. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rroij.com [rroij.com]

- 18. compoundchem.com [compoundchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Methyl (4-cyanophenyl)acetate Research & Application

This guide serves as a definitive technical resource for researchers and process chemists working with Methyl (4-cyanophenyl)acetate . It synthesizes verified chemical data, experimental protocols, and reaction pathways to support high-level decision-making in drug discovery and material science.

Executive Summary

Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3 ) is a bifunctional aromatic building block characterized by a reactive methyl ester and a para-substituted nitrile group.[1][2] Its dual functionality makes it a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), GABAA receptor ligands, and advanced agrochemicals.

Unlike simple phenylacetates, the p-cyano group introduces significant electron-withdrawing character, enhancing the acidity of the

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | Methyl 2-(4-cyanophenyl)acetate |

| CAS Number | 52798-01-3 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Off-white solid (or viscous oil depending on purity) |

| Melting Point | Note: Literature varies. High purity samples often reported as low-melting solids. (Verify experimentally; often cited erroneously as >200°C due to confusion with the free acid). |

| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO; Insoluble in water. |

| Key Functional Groups | Nitrile (-CN), Methyl Ester (-COOMe), Benzylic Methylene (-CH₂-) |

Synthetic Routes (Upstream)

The synthesis of Methyl (4-cyanophenyl)acetate is primarily achieved through esterification of the corresponding acid, though transition-metal catalyzed routes are emerging for industrial scalability.

Route A: Acid Esterification (Standard Laboratory Scale)

The most reliable route involves the Fischer esterification of 4-cyanophenylacetic acid . This method preserves the nitrile group, which is sensitive to harsh hydrolysis conditions.

-

Reagents: Methanol (excess), H₂SO₄ (cat.) or Thionyl Chloride (SOCl₂).

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Yield: Typically 95-98%.

Route B: Pd-Catalyzed Cyanation (Industrial Potential)

For large-scale manufacturing where the acid precursor is expensive, a palladium-catalyzed cyanation of Methyl (4-chlorophenyl)acetate or Methyl (4-bromophenyl)acetate is utilized.

-

Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF, 80-100°C.

-

Advantage: Avoids handling free acids; utilizes cheaper aryl halide precursors.

Visualization: Synthesis & Reactivity Flow

The following diagram maps the synthesis of the compound and its divergent downstream applications.

Caption: Synthesis pathways (Blue/Red) converging on Methyl (4-cyanophenyl)acetate, followed by divergent application streams (Dashed).

Reactivity & Applications (Downstream)

Alpha-Alkylation (C-H Activation)

The methylene protons at the

-

Application: Synthesis of profen-like NSAID scaffolds (e.g., homologs of Felbinac or Ibuprofen analogs).

-

Conditions: Requires non-nucleophilic bases like LDA or NaH in THF/DMF at -78°C to 0°C to prevent polymerization or self-condensation.

Chemoselective Reduction

A critical challenge is reducing the ester without affecting the nitrile.

-

Reagent System: Sodium Borohydride (NaBH₄) with Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) in Ethanol often permits the selective reduction of the ester to the primary alcohol (4-(2-hydroxyethyl)benzonitrile ), leaving the nitrile intact for further derivatization.

Heterocycle Formation

The ester group serves as an electrophile for condensation reactions.

-

GABA Ligands: Reaction with hydrazines or amidines yields pyrazolopyridinones, investigated for selective GABAA receptor modulation.

-

Thiazoles: Condensation with thiosemicarbazones generates thiazole derivatives with potential anticancer activity (e.g., against HCT-116 cell lines).

Experimental Protocols

Protocol A: Synthesis from 4-Cyanophenylacetic Acid

Validated for high yield and purity.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add 4-cyanophenylacetic acid (10.0 g, 62.1 mmol) and anhydrous Methanol (100 mL).

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (SOCl₂, 5.4 mL, 74.5 mmol) dropwise over 20 minutes. Caution: Exothermic gas evolution (SO₂, HCl).

-

Reaction: Remove ice bath and reflux at 65°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate methanol under reduced pressure. Dissolve residue in EtOAc (150 mL). Wash with sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

-

Expected Yield: ~10.5 g (97%) as an off-white solid.

Protocol B: Alpha-Methylation (Model Reaction)

Demonstrates C-H activation potential.

-

Reagents: Methyl (4-cyanophenyl)acetate (1.0 eq), Iodomethane (1.2 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous).

-

Procedure:

-

Suspend NaH in DMF at 0°C under Argon.

-

Add Methyl (4-cyanophenyl)acetate dissolved in DMF dropwise. Stir 30 min (Solution turns yellow/orange due to enolate formation).

-

Add Iodomethane dropwise.

-

Stir at RT for 2 hours.

-

-

Quench: Pour into ice water and extract with Ether.

-

Result: Methyl 2-(4-cyanophenyl)propionate.

Safety & Handling (MSDS Highlights)

| Hazard Class | Description | Precaution |

| Acute Toxicity | Nitrile compounds can liberate cyanide in vivo or under extreme metabolic conditions. | Handle in a fume hood. Do not inhale dust/vapors. |

| Skin/Eye Irritant | Standard organic irritant. | Wear nitrile gloves and safety glasses. |

| Incompatibility | Strong acids, strong bases, strong oxidizing agents. | Avoid contact with concentrated acids (hydrolysis risk) or strong reducing agents (LiAlH₄) unless intended. |

References

-

Synthesis via Esterification: ChemicalBook. (2025). Methyl (4-cyanophenyl)acetate Synthesis and Properties.

-

Alpha-Alkylation Methodology: Chad's Prep. (2021). Alpha Alkylation of Esters and Carbonyls.

-

GABA Ligand Research: PubChem. (2025). Related Compounds and Bioactivity of Phenylacetates.

-

Anticancer Thiazole Derivatives: Royal Society of Chemistry. (2020). Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.

-

General Properties & CAS Data: Sigma-Aldrich. (2025). Product Specification: Methyl (4-cyanophenyl)acetate.

Sources

Safety and handling precautions for Methyl (4-cyanophenyl)acetate

Executive Summary

Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) is a critical benzyl-nitrile intermediate, primarily utilized in the synthesis of third-generation aromatase inhibitors such as Letrozole , and various non-steroidal anti-inflammatory drugs (NSAIDs).[1] While its ester functionality presents standard hydrolysis risks, the para-cyanophenyl moiety introduces specific toxicological challenges, including potential metabolic release of cyanide ions under extreme physiological or chemical stress.

This guide moves beyond generic Safety Data Sheet (SDS) recommendations, providing a mechanism-based handling protocol designed to ensure data integrity and personnel safety during high-throughput screening (HTS) and scale-up operations.

Chemical Intelligence & Physicochemical Properties[2][3]

Identity:

-

IUPAC Name: Methyl 2-(4-cyanophenyl)acetate

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

Physical Characteristics:

| Property | Value | Operational Note |

|---|---|---|

| Physical State | Liquid / Low-melting solid | May solidify in cold storage; requires gentle warming before aliquoting. |

| Boiling Point | ~290°C (760 mmHg) | High boiling point reduces inhalation risk from volatility but increases residue persistence. |

| Solubility | Organic solvents (DCM, EtOAc) | Lipophilic; poor water solubility complicates aqueous decontamination. |

| Flash Point | >110°C (Predicted) | Combustible but not Flammable (Category 1/2). |

Hazard Architecture: The Nitrile-Ester Dual Threat

The Nitrile Moiety (Acute Toxicity & Metabolic Risk)

Unlike simple aliphatic nitriles (e.g., acetonitrile), aryl nitriles like Methyl (4-cyanophenyl)acetate are generally more stable. However, they pose a latent toxicity risk:

-

Mechanism: Ingestion or high-dose dermal absorption can lead to hepatic metabolism via cytochrome P450 enzymes, potentially liberating cyanide ions (

). -

Clinical Sign: "Chemical Asphyxiation" — inhibition of cytochrome c oxidase, preventing cellular respiration.

-

GHS Classification (Conservative):

-

Acute Toxicity, Oral (Category 4) - H302[5]

-

Acute Toxicity, Dermal/Inhalation (Category 4) - H312/H332

-

The Ester Moiety (Irritation & Hydrolysis)

-

Hydrolysis Risk: Contact with strong acids or bases will hydrolyze the ester to (4-cyanophenyl)acetic acid (a skin irritant) and methanol.

-

Local Effects: Causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

-

Elimination/Substitution: Generally not possible due to the specific pharmacophore requirement for Letrozole synthesis.

-

Engineering:

-

Primary: All handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

-

Secondary: Local Exhaust Ventilation (LEV) for rotary evaporation or weighing stations.

-

-

Administrative: Designated "Nitrile Work Area" with specific signage.

PPE Matrix (Defense in Depth)

| Protection Zone | Specification | Rationale |

| Hand Protection | Double Gloving: Nitrile (0.11 mm) inner + Nitrile (0.11 mm) outer. | Nitrile rubber provides excellent resistance to nitrile-based compounds. Change outer gloves every 30 mins. |

| Eye/Face | Chemical Safety Goggles (ANSI Z87.1). | Prevent splashes; standard safety glasses are insufficient for liquid handling of irritants. |

| Respiratory | P95/N95 (if solid) or Half-mask with Organic Vapor cartridges (if heating). | Required only if engineering controls (fume hood) are breached or during spill cleanup. |

| Body | Lab coat (Tyvek recommended for scale-up). | Prevents dermal absorption via clothing contamination. |

Operational Protocol: Synthesis & Handling

Storage & Stability

-

Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Segregate from strong oxidizers, strong acids (hydrolysis risk), and strong bases (exothermic hydrolysis).

-

Moisture: The ester bond is susceptible to hydrolysis; keep containers tightly sealed.

Reaction Setup (Example: Alkylation for Letrozole Precursor)

-

Weighing: Weigh inside a fume hood. If the substance has solidified, warm the container in a water bath (<40°C) to liquefy. Do not use a heat gun (hot spots may cause decomposition).

-

Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DMF, THF) to lower vapor pressure and localized concentration.

-

Quenching: When quenching reactions containing this intermediate, avoid highly acidic aqueous workups if possible to prevent hydrolysis of the ester or hydration of the nitrile to an amide.

Waste Disposal[7]

-

Stream: Segregate into "Organic Waste - Toxic/Irritant".

-

Labeling: Explicitly mark as "Contains Nitriles" to alert waste management personnel of potential cyanide generation if mixed with acids.

Emergency Response Protocols

Spill Management (Decision Matrix)

-

Minor Spill (< 10 mL):

-

Alert nearby personnel.

-

Apply absorbent pads (polypropylene).

-

Wipe surface with mild detergent (avoid bleach/acids).

-

Dispose of waste as hazardous.

-

-

Major Spill (> 100 mL):

-

Evacuate the lab.

-

Don full PPE (including respirator).

-

Contain with absorbent pillows.

-

Do not use water (spreads the lipophilic liquid).

-

First Aid (Cyanide Specific Awareness)

-

Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use solvents (increases absorption).

-

Ingestion: Seek immediate medical attention. If conscious, rinse mouth.[6]

-

Antidote: While aryl nitriles rarely require it, facilities handling >100g should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin) onsite as a precaution for metabolic release of CN-.

Visualizations

Synthesis Pathway: The "Why"

This diagram illustrates the critical role of Methyl (4-cyanophenyl)acetate in the synthesis of Letrozole, highlighting the value of the reagent.

Figure 1: The conversion of Methyl (4-cyanophenyl)acetate into the breast cancer drug Letrozole.

Safety Decision Matrix: Spill Response

A logic flow for researchers to determine the appropriate response to a spill.

Figure 2: Decision matrix for escalating spill responses based on volume and containment.

References

-

National Institutes of Health (NIH). (2010). Synthesis and Structure–Activity Relationship Studies of Derivatives of... Letrozole. PMC. Retrieved from [Link]

- Google Patents. (2004). Regiospecific process for the preparation of Letrozole intermediates. WO2004076409A2.

Sources

- 1. 1164100-84-8,2-Cyano-3-methoxyphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 4-Bromophenylacetic acid | CAS#:1878-68-8 | Chemsrc [chemsrc.com]

- 3. 4-(2-羟基乙基)苯甲腈 - CAS号 69395-13-7 - 摩熵化学 [molaid.com]

- 4. Ethyl (4-bromophenyl)acetate | CAS#:14062-25-0 | Chemsrc [chemsrc.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Strategic Synthesis of Heterocycles using Methyl (4-cyanophenyl)acetate

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic utilization of Methyl (4-cyanophenyl)acetate (CAS: 52798-01-3) as a bifunctional scaffold for constructing privileged heterocyclic systems.

Executive Summary & Chemical Profile

Methyl (4-cyanophenyl)acetate is a "Janus-faced" synthone possessing two distinct electrophilic centers—a nitrile and an ester —separated by an activated methylene bridge. This unique architecture allows for chemoselective derivatization, making it an ideal precursor for libraries of bio-active heterocycles including 1,2,4-triazoles, tetrazoles, and substituted stilbenes.

Chemical Profile

| Property | Specification |

| CAS Number | 52798-01-3 |

| Formula | C₁₀H₉NO₂ |

| MW | 175.19 g/mol |

| Structure | N≡C-C₆H₄-CH₂-COOCH₃ |

| Key Reactivity | (1) Ester Hydrazinolysis, (2) Nitrile Cycloaddition, (3) Methylene Condensation |

Reactivity Map & Strategic Pathways

The molecule offers three distinct sites for heterocyclic construction. The following diagram illustrates the divergent pathways available to the synthetic chemist.

Caption: Divergent synthetic pathways from Methyl (4-cyanophenyl)acetate targeting three distinct pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,2,4-Triazole Derivatives

This pathway utilizes the ester functionality to generate a 1,2,4-triazole-3-thione core, a scaffold widely found in antifungal agents (e.g., Fluconazole analogs).

Mechanism: Nucleophilic attack by hydrazine on the ester forms a hydrazide, which undergoes condensation with carbon disulfide (or isothiocyanates) followed by base-catalyzed cyclization.

Reagents:

-

Methyl (4-cyanophenyl)acetate (1.0 eq)

-

Hydrazine hydrate (99%, 2.5 eq)

-

Carbon disulfide (CS₂) (1.2 eq)

-

Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Hydrazide Formation:

-

Dissolve Methyl (4-cyanophenyl)acetate (10 mmol) in absolute ethanol (20 mL).

-

Add Hydrazine hydrate (25 mmol) dropwise at 0°C to control the exotherm.

-

Reflux the mixture for 4–6 hours. Monitor TLC (System: EtOAc/Hexane 1:1) for the disappearance of the ester spot.

-

Cool to room temperature.[1] The hydrazide intermediate often precipitates. Filter, wash with cold ethanol, and dry.[1]

-

Checkpoint: Expect a melting point of ~120–125°C for the hydrazide [1].

-

-

Cyclization to Triazole:

-

Dissolve the isolated hydrazide (10 mmol) in an ethanolic solution of KOH (1.5 eq KOH in 20 mL EtOH).

-

Add Carbon disulfide (12 mmol) slowly.

-

Reflux for 8–12 hours. Evolution of H₂S gas (rotten egg smell) indicates reaction progress (Use a scrubber!).

-

Concentrate the solvent under reduced pressure.

-

Dilute residue with water and acidify with 10% HCl to pH 4–5.

-

The solid product (4-((4-cyanophenyl)methyl)-1H-1,2,4-triazole-5(4H)-thione) precipitates. Recrystallize from ethanol/water.

-

Protocol B: [3+2] Cycloaddition to Tetrazoles

The nitrile group serves as a precursor for tetrazoles, which act as bioisosteres for carboxylic acids in antihypertensive drugs (Sartans).

Reagents:

-

Methyl (4-cyanophenyl)acetate (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂) (1.5 eq)

-

DMF (Dimethylformamide)[2]

Step-by-Step Methodology:

-

Safety Prep: NaN₃ is acutely toxic and can form explosive hydrazoic acid. Use a blast shield and ensure good ventilation.

-

Reaction Setup:

-

In a round-bottom flask, dissolve the starting material (5 mmol) in DMF (10 mL).

-

Add NaN₃ (7.5 mmol) and NH₄Cl (7.5 mmol). The ammonium salt acts as a buffer and catalyst, preventing the accumulation of free hydrazoic acid [2].

-

-

Thermal Cyclization:

-

Heat the mixture to 100–110°C for 12–24 hours.

-

Monitoring: The nitrile peak (~2230 cm⁻¹) in IR spectroscopy will disappear upon completion.

-

-

Work-up:

-

Cool to room temperature and pour into ice-cold water (50 mL).

-

Acidify carefully with 1N HCl to pH 2 (Caution: HN₃ gas evolution possible—perform in fume hood).

-

Extract with Ethyl Acetate (3x).[2] The tetrazole product will be in the organic layer.

-

Evaporate solvent to yield the 5-substituted tetrazole.

-

Protocol C: Knoevenagel Condensation (Active Methylene)

The methylene group alpha to the ester is activated by both the ester and the phenyl ring, allowing condensation with aromatic aldehydes to form stilbene-like derivatives.

Reagents:

-

Methyl (4-cyanophenyl)acetate (1.0 eq)

-

Benzaldehyde derivative (1.0 eq)

-

Piperidine (Catalytic amount, 0.1 eq)

-

Ethanol or Toluene

Methodology:

-

Mix the ester and aldehyde in ethanol.

-

Add catalytic piperidine.

-

Reflux for 3–5 hours.

-

The product (an α,β-unsaturated ester) usually precipitates upon cooling. This creates a conjugated system valuable for fluorescence studies or as a Michael acceptor [3].

Analytical Data Summary (Expected)

| Compound | IR Key Signals (cm⁻¹) | ¹H NMR Characteristic Signals (δ ppm) |

| Starting Material | 2228 (CN), 1735 (C=O ester) | 3.68 (s, 3H, OMe), 3.70 (s, 2H, CH₂) |

| Hydrazide Int. | 3300 (NH), 1660 (C=O amide) | 9.2 (br, NH), 4.2 (br, NH₂), 3.4 (s, CH₂) |

| Triazole Product | 2550 (SH), 1610 (C=N) | 13.5 (s, NH), 3.9 (s, CH₂-Ar) |

| Tetrazole Product | 3400 (NH), No CN peak | Loss of nitrile signal, acidic proton >14 ppm |

References

-

Hydrazide Synthesis: Organic Syntheses, Coll. Vol. 4, p. 566 (1963). Reaction of esters with hydrazine.[3]

-

Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Knoevenagel Condensation: BenchChem Application Note. Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde (Analogous chemistry).

-

Letrozole Chemistry: U.S. Patent 4,978,672. Describes the use of 4-cyanophenyl derivatives in triazole synthesis for aromatase inhibitors.

-

General Triazole Synthesis: Farmacia Journal, Vol 60, 2012. Synthesis of 1,2,4-triazoles from hydrazides.

Sources

Application Note: Protocol for the Esterification of (4-cyanophenyl)acetic acid to Methyl (4-cyanophenyl)acetate

Abstract & Strategic Rationale

The conversion of (4-cyanophenyl)acetic acid (CPAA) to its methyl ester, Methyl (4-cyanophenyl)acetate, is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical precursors.

The primary synthetic challenge is the chemoselectivity required to esterify the carboxylic acid without hydrolyzing the sensitive nitrile (cyano) group. Under aqueous acidic or basic conditions, nitriles readily hydrolyze to primary amides and subsequently to carboxylic acids (Pinner reaction pathway).[1]

To ensure high purity and yield, this protocol utilizes an anhydrous in situ acid generation method using Thionyl Chloride (

-

Moisture Scavenging:

consumes residual water in the solvent, preventing nitrile hydrolysis. -

Volatile Byproducts: The byproducts (

and

Reaction Mechanism & Chemical Logic

The reaction proceeds via an acyl chloride intermediate or an activated oxonium complex, depending on the specific kinetics of methanolysis. The thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride and dimethyl sulfite/methyl chlorosulfite, which drives the acid-catalyzed esterification while maintaining strictly anhydrous conditions.

Mechanism Diagram

Caption: Mechanistic flow of anhydrous esterification minimizing nitrile hydrolysis risk.

Experimental Protocol

Materials & Equipment

-

Substrate: (4-cyanophenyl)acetic acid (CAS: 1878-82-6)

-

Reagent: Thionyl Chloride (

, ReagentPlus®, -

Solvent: Methanol (Anhydrous,

0.002% water) -

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with Calcium Chloride (

) drying tube or -

Ice-water bath.[2]

-

Gas scrubber (NaOH trap) for acidic off-gassing.

-

Step-by-Step Methodology

Step 1: Setup and Solubilization

-

Charge an oven-dried round-bottom flask with (4-cyanophenyl)acetic acid (1.0 equiv).

-

Add anhydrous Methanol (0.3 M concentration relative to substrate).

-

Note: The starting material may not fully dissolve initially; this is normal.

Step 2: Activation (Exothermic Control)

-

Cool the suspension to 0°C using an ice-water bath.

-

CRITICAL: Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise over 15–20 minutes.

-

Why: The reaction between

and MeOH is highly exothermic. Rapid addition can cause splashing or solvent boiling, leading to loss of containment. -

Observation: The solution will become clear as HCl is generated and the esterification proceeds.

Step 3: Reaction & Reflux

-

Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heat to reflux (65°C) for 2–4 hours.

-

Self-Validation Point (TLC): Spot the reaction mixture against the starting acid (Eluent: 30% EtOAc in Hexanes). The product (Ester) will have a significantly higher

(~0.6-0.7) than the Acid (

Step 4: Workup & Isolation

-

Cool the mixture to RT.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove MeOH and excess

. -

Quench: Dissolve the residue in Ethyl Acetate (EtOAc) and slowly wash with saturated Sodium Bicarbonate (

) solution until the aqueous layer is pH ~8. Caution: CO2 evolution. -

Wash the organic layer with Brine (

), dry over anhydrous Sodium Sulfate ( -

Concentrate in vacuo to yield the crude solid.

Purification Workflow Diagram

Caption: Isolation workflow ensuring removal of acidic residues and recovery of pure ester.

Characterization & Quality Control

The product should be characterized to confirm the ester formation and the integrity of the nitrile group.

Data Summary Table

| Parameter | Specification / Observation |

| Appearance | White to Off-white crystalline solid |

| Molecular Weight | 175.18 g/mol |

| Yield | Typical: 95% - Quantitative |

| IR Spectroscopy | 2228 cm⁻¹ (C≡N stretch, sharp)1735 cm⁻¹ (C=O ester stretch, strong) |

| ¹H NMR (CDCl₃) | δ 3.70 ppm (s, 3H, -OCH₃)δ 3.68 ppm (s, 2H, Ar-CH₂-)δ 7.4-7.7 ppm (m, 4H, Aromatic AA'BB') |

Interpretation of NMR:

-

The appearance of the sharp singlet at ~3.70 ppm confirms the presence of the methyl ester group.

-

The preservation of the aromatic splitting pattern and the absence of amide protons (usually broad singlets > 5.0 ppm) confirms the nitrile was not hydrolyzed.

Safety & Handling

-

Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and SO2. All transfers must be done in a fume hood.

-

Cyanide Derivatives: While the nitrile group is covalently bonded, combustion or strong metabolic processing can release cyanide. Handle as a hazardous substance.

-

Pressure Control: The reaction generates gas. Ensure the system is vented through a drying tube and scrubber; never seal a refluxing reaction generating gas.

References

-

Organic Syntheses. (n.d.). General Procedures for Esterification using Thionyl Chloride. (Analogous protocols for acid-sensitive substrates). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 277636, Methyl 4-cyanophenylacetate. Retrieved from [Link]

-

Cohen, J. (2020). Nitriles: Reactions Forming and Reactions of.[3] (Mechanism of Nitrile Hydrolysis vs Stability). Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of Methyl (4-cyanophenyl)acetate

Introduction: The Analytical Imperative for a Key Synthetic Building Block